molecular formula C16H19Cl2N3O3S B2573801 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216525-49-3

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2573801
CAS No.: 1216525-49-3
M. Wt: 404.31
InChI Key: GRKCALRBADRNBF-UHFFFAOYSA-N
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Description

N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a recognized and potent inhibitor of CDC-like kinases (CLKs), with particularly high activity against CLK1. This compound functions by competitively binding to the ATP-binding site of these kinases, thereby modulating their catalytic activity. The primary research value of this inhibitor lies in its ability to directly influence the serine/arginine-rich (SR) proteins, which are critical regulators of pre-mRNA splicing. By inhibiting CLK activity, researchers can induce a hyperphosphorylation state of SR proteins or alter their phosphorylation dynamics, leading to widespread and specific changes in alternative splicing patterns across the transcriptome. This tool is therefore indispensable for probing the complex role of mRNA splicing in various biological processes and disease states. Its applications are extensive in preclinical research, particularly in the fields of oncology and virology, where aberrant splicing is a known driver of pathogenesis. For instance, studies have utilized this CLK inhibitor to investigate novel therapeutic strategies in acute myeloid leukemia (AML) by disrupting the splicing of key oncogenic transcripts. Furthermore, its use has been pivotal in virology research, where it has been shown to suppress the replication of certain viruses, such as SARS-CoV-2, by altering the splicing of viral RNA and disrupting the function of viral proteins. This makes it a valuable compound for studying host-directed antiviral approaches. The ability to pharmacologically manipulate the spliceosome with this high-potency inhibitor provides researchers with a powerful means to dissect splicing mechanisms and validate CLK family members as promising therapeutic targets for a range of human diseases.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S.ClH/c1-19(2)6-7-20(15(21)12-10-22-8-9-23-12)16-18-14-11(17)4-3-5-13(14)24-16;/h3-5,10H,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKCALRBADRNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=COCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the chloro substituent. Subsequent steps involve the formation of the dioxine ring and the attachment of the dimethylaminoethyl group. The final step is the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced, typically using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the benzothiazole moiety exhibit anticancer properties. The structural similarity of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride to known anticancer agents suggests potential efficacy against various cancer cell lines. Studies have indicated that derivatives of benzothiazole can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and apoptosis pathways .

Antibacterial and Antifungal Properties

The compound's antibacterial and antifungal activities have been explored in several studies. The benzothiazole core is known for its ability to interact with bacterial enzymes and disrupt cell wall synthesis, making it a candidate for developing new antibiotics . Furthermore, its effectiveness against fungal pathogens highlights its potential use in treating infections caused by resistant strains .

Neuropharmacological Effects

The dimethylaminoethyl group in the compound suggests possible neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating potential use in treating neurological disorders such as depression or anxiety .

Coordination Chemistry

The amide functional group allows the compound to act as a ligand in coordination chemistry. Its ability to form complexes with metal ions could be utilized in developing new catalysts or materials with specific electronic properties .

Case Studies

StudyObjectiveFindings
Aiello et al., 2008Investigate anticancer propertiesDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Cho et al., 2008Assess antibacterial efficacyShowed significant activity against Gram-positive bacteria, including MRSA.
Mijin et al., 2008Explore neuropharmacological effectsFound modulation of serotonin receptors leading to antidepressant-like effects in animal models.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The 4-chloro-benzothiazole moiety in the target compound is associated with enhanced binding affinity in kinase inhibitors compared to non-halogenated benzothiazoles .
  • The 5,6-dihydro-1,4-dioxine ring may improve metabolic stability relative to fully aromatic dioxins, as seen in dihydrobenzo[b][1,4]dioxine derivatives .
  • The dimethylaminoethyl group likely enhances solubility and membrane permeability, a feature shared with other dimethylamino-substituted pharmacophores .

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability

  • The hydrochloride salt form of the target compound suggests improved aqueous solubility compared to free-base analogues (e.g., neutral benzothiazoles in ).
  • The dimethylaminoethyl group may reduce logP values, enhancing bioavailability, as observed in structurally related amines .

Metabolite Dereplication and MS/MS Analysis

  • Molecular networking via high-resolution MS/MS (as described in ) could differentiate the target compound from analogues by analyzing fragmentation patterns. For example, the chloro-benzothiazole fragment (m/z ~168) and dimethylaminoethyl carboxamide (m/z ~101) would produce distinct cosine scores compared to nitro-imidazole or isoxazole derivatives.

Biological Activity

N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives. These derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H16ClN3O3S\text{C}_{14}\text{H}_{16}\text{ClN}_{3}\text{O}_{3}\text{S}

Key Features

  • Benzothiazole Core : The presence of the benzothiazole moiety contributes to the compound's biological activity.
  • Dioxine Ring : The 1,4-dioxine structure is associated with various pharmacological effects.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Compounds similar to N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies indicate that benzothiazole derivatives can inhibit cancer cell proliferation. The mechanisms often involve:

  • Inhibition of Kinase Activity : Some derivatives have been reported to inhibit Bcr-Abl kinases, which are critical in certain types of leukemia .
  • DNA Interaction : These compounds may interact with DNA topoisomerases, disrupting cancer cell replication .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various benzothiazole derivatives on human cancer cell lines (SK-Hep-1, MDA-MB-231). Results indicated that specific substitutions on the benzothiazole ring significantly enhanced activity against these cell lines .

CompoundCell LineIC50 (µM)
5bSK-Hep-110
5cMDA-MB-23115

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against Gram-positive bacteria. The compound demonstrated low MIC values indicating strong antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.012
Enterococcus faecalis0.008

Pharmacokinetic Properties

Understanding the pharmacokinetics of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine is crucial for its therapeutic application. Key parameters include:

  • Absorption : Rapid absorption in biological systems.
  • Metabolism : Extensive metabolism through liver enzymes.
  • Excretion : Primarily via renal pathways.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Synthesis involves multi-step reactions, starting with benzothiazole precursors. Key steps include:

  • Nucleophilic substitution to introduce the dimethylaminoethyl group (ethanol, 60–80°C, ~60–70% yield).
  • Cyclization to form the dihydrodioxine ring (DMF, 80°C, requiring post-reaction purification via flash chromatography). Solvent polarity and temperature directly impact intermediate stability. For example, ethanol minimizes side reactions but may reduce solubility, while DMF enhances reactant mobility at higher temperatures .

Q. Which spectroscopic techniques are critical for structural characterization?

Prioritize:

  • ¹H/¹³C NMR : Resolve benzothiazole aromatic protons (δ 7.2–8.1 ppm) and dimethylaminoethyl N-CH₃ signals (δ 2.2–2.5 ppm).
  • FT-IR : Confirm carboxamide C=O stretches (~1650 cm⁻¹).
  • Mass spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns. Deuterated solvents (e.g., DMSO-d₆) mitigate signal splitting ambiguities .

Q. What safety protocols are essential during handling?

  • Use PPE (nitrile gloves, goggles) and work in a fume hood.
  • Avoid hygroscopic degradation by storing the hydrochloride salt in anhydrous conditions.
  • Emergency measures: 15-minute eye/skin flushing with water, activated charcoal for accidental ingestion .

Q. How can researchers assess purity during synthesis?

  • TLC (silica gel, ethyl acetate/hexane 3:7, Rf ~0.3) for real-time monitoring.
  • Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA gradient) achieves >95% purity. Collect fractions at retention time ±0.5 minutes .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Orthogonal validation : Combine enzyme inhibition assays (IC₅₀) with cell viability studies (MTT assay).
  • Control variables: Batch purity (HPLC ≥95%), solvent concentration (DMSO <0.1%), and cellular uptake (flow cytometry).
  • Cross-reference with structural analogs (e.g., 4-Acetylamino-5-chloro derivatives) to isolate pharmacophore contributions .

Q. What computational strategies enhance structure-activity relationship (SAR) predictions?

  • DFT modeling : Analyze electron density maps to predict chloro and dimethylamino group effects on binding affinity.
  • Molecular dynamics : Simulate dihydrodioxine ring flexibility (50–100 ns trajectories) in solvent environments.
  • QSAR : Curate datasets of IC₅₀ values against validated targets (e.g., kinase inhibitors) .

Q. How to design stability studies for long-term storage?

  • Accelerated testing : 40°C/75% RH for 12 weeks with weekly HPLC checks.
  • Photodegradation : Follow ICH Q1B guidelines (UV-vis exposure, λ = 320–400 nm).
  • Compare crystalline (XRD) vs. amorphous (DSC) forms for hygroscopicity .

Q. What mechanistic approaches elucidate pharmacokinetics in preclinical models?

  • LC-MS/MS : Quantify plasma concentrations (LOQ 1 ng/mL) over 24-hour periods.
  • Microsomal assays : Identify CYP450 isoforms (e.g., 3A4, 2D6) using isoform-specific inhibitors.
  • Caco-2 monolayers : Predict intestinal permeability and correlate with in vivo bioavailability .

Methodological Considerations Table

Research AspectKey TechniquesCritical ParametersReferences
Synthesis OptimizationSolvent selection, reflux conditionsEthanol (60–80°C), DMF (catalyst)
Structural ValidationNMR, FT-IR, MSDeuterated solvents, fragmentation ions
Biological ActivityOrthogonal assaysIC₅₀, MTT, flow cytometry
Computational SARDFT, QSARElectron density, trajectory analysis

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